4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine 4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 2640821-30-1
VCID: VC11841564
InChI: InChI=1S/C15H24N4O3/c1-20-13-9-14(21-2)18-15(17-13)16-11-3-6-19(10-11)12-4-7-22-8-5-12/h9,11-12H,3-8,10H2,1-2H3,(H,16,17,18)
SMILES: COC1=CC(=NC(=N1)NC2CCN(C2)C3CCOCC3)OC
Molecular Formula: C15H24N4O3
Molecular Weight: 308.38 g/mol

4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine

CAS No.: 2640821-30-1

Cat. No.: VC11841564

Molecular Formula: C15H24N4O3

Molecular Weight: 308.38 g/mol

* For research use only. Not for human or veterinary use.

4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine - 2640821-30-1

Specification

CAS No. 2640821-30-1
Molecular Formula C15H24N4O3
Molecular Weight 308.38 g/mol
IUPAC Name 4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine
Standard InChI InChI=1S/C15H24N4O3/c1-20-13-9-14(21-2)18-15(17-13)16-11-3-6-19(10-11)12-4-7-22-8-5-12/h9,11-12H,3-8,10H2,1-2H3,(H,16,17,18)
Standard InChI Key YAXNQTAEZKFVOS-UHFFFAOYSA-N
SMILES COC1=CC(=NC(=N1)NC2CCN(C2)C3CCOCC3)OC
Canonical SMILES COC1=CC(=NC(=N1)NC2CCN(C2)C3CCOCC3)OC

Introduction

4,6-Dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine is a synthetic organic compound belonging to the class of pyrimidine derivatives. It is characterized by its unique structure, which combines a pyrimidine ring with a pyrrolidine moiety and methoxy groups. This compound has potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its biological activity.

Synthesis Methods

The synthesis of 4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine can be achieved through several synthetic routes. These typically involve multi-step organic reactions, where technical details regarding reaction conditions, yields, and purification methods are crucial for optimizing synthesis. Common approaches may include condensation reactions or cycloaddition reactions, depending on the starting materials and desired intermediates.

Synthesis Steps

  • Starting Materials: Selection of appropriate starting materials, such as pyrimidine derivatives and pyrrolidine precursors.

  • Reaction Conditions: Optimization of temperature, solvent choice, and catalysts to enhance reaction efficiency.

  • Purification Methods: Use of techniques like high-performance liquid chromatography (HPLC) or mass spectrometry to ensure purity.

Chemical Reactivity

The chemical reactivity of 4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine can include various reactions typical for amines and methoxy-substituted compounds. These reactions are influenced by factors such as pH, temperature, and solvent choice. Understanding its reactivity is essential for modifying the compound to enhance its biological properties or for synthesizing analogs.

Chemical Reactions Table

Reaction TypeDescription
Nucleophilic SubstitutionPossible modifications at the pyrimidine ring
HydrolysisPotential cleavage of methoxy groups under acidic conditions
AlkylationAddition of alkyl groups to the pyrrolidine ring

Biological Activity and Mechanism of Action

The mechanism of action for 4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine likely involves interaction with specific biological targets, such as enzymes or receptors. This compound may act as an inhibitor or modulator within biochemical pathways relevant to disease processes. Research into its pharmacodynamics would require assays to determine binding affinities, efficacy in cellular models, and potential side effects.

Biological Activity Table

Biological TargetPotential Role
EnzymesInhibition or modulation
ReceptorsBinding and activation/modulation
Cellular ModelsEvaluation of efficacy and toxicity

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